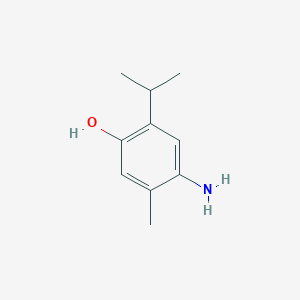

4-Amino-2-isopropyl-5-methylphenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-methyl-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRUKJFIPJHWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150175 | |

| Record name | 4-Amino-2-isopropyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-28-5 | |

| Record name | 4-Amino-5-methyl-2-(1-methylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-isopropyl-5-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-isopropyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-isopropyl-5-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-2-isopropyl-5-methylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEX5ZVV55Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-2-isopropyl-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the primary synthesis pathway for 4-Amino-2-isopropyl-5-methylphenol, a valuable chemical intermediate. The synthesis involves a two-step process commencing with the readily available starting material, thymol. The core of this process lies in the nitrosation of the phenolic ring followed by the reduction of the introduced nitroso group to a primary amine. This guide presents the detailed experimental protocols for each step, a summary of the quantitative data, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound from thymol can be efficiently achieved in two key steps:

-

Nitrosation of Thymol: Thymol is treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, to introduce a nitroso group at the para position of the hydroxyl group, yielding 4-nitroso-2-isopropyl-5-methylphenol.

-

Reduction of 4-Nitroso-2-isopropyl-5-methylphenol: The intermediate nitroso compound is then reduced to the corresponding primary amine, this compound. This reduction can be effectively carried out using a reducing agent such as sodium dithionite.

This pathway is illustrated in the following diagram:

Experimental Protocols

The following sections provide detailed experimental procedures for the two key steps in the synthesis of this compound.

Step 1: Synthesis of 4-Nitroso-2-isopropyl-5-methylphenol (Nitrosation of Thymol)

This procedure outlines the electrophilic substitution reaction to introduce a nitroso group onto the thymol ring.

Materials:

-

Thymol

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic starting material, thymol, in a suitable solvent such as ethanol.

-

Prepare a separate aqueous solution of sodium nitrite.

-

Cool the flask containing the thymol solution in an ice bath.

-

Slowly add the aqueous sodium nitrite solution to the stirred thymol solution while maintaining the low temperature.

-

Following the addition of sodium nitrite, slowly add concentrated hydrochloric acid dropwise to the reaction mixture. The reaction is exothermic and the temperature should be carefully controlled.

-

After the complete addition of acid, continue to stir the reaction mixture in the ice bath for a specified period to ensure the completion of the reaction.

-

The resulting precipitate of 4-nitroso-2-isopropyl-5-methylphenol is then collected by filtration.

-

Wash the collected solid with cold water to remove any unreacted starting materials and inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, if necessary.

-

Dry the purified product under vacuum to obtain 4-nitroso-2-isopropyl-5-methylphenol.

Step 2: Synthesis of this compound (Reduction of 4-Nitrosothymol)

This protocol details the reduction of the nitroso intermediate to the final aminophenol product using sodium dithionite.

Materials:

-

4-Nitroso-2-isopropyl-5-methylphenol

-

Sodium Dithionite (Na₂S₂O₄)

-

Solvent system (e.g., Ethanol/Water or DMF/Water)

-

Sodium Bicarbonate (optional)

-

Ethyl Acetate (for extraction)

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the 4-nitroso-2-isopropyl-5-methylphenol in a suitable solvent system, such as a mixture of ethanol and water.

-

In a separate beaker, prepare an aqueous solution of sodium dithionite.

-

Slowly add the aqueous sodium dithionite solution to the solution of the nitroso compound with vigorous stirring. This reaction can be exothermic.

-

To maintain a basic pH, a solution of sodium bicarbonate can be optionally added to the reaction mixture.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into water.

-

Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Combine the organic extracts and wash them with a saturated brine solution to remove any remaining water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography to yield the final, high-purity product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound. It is important to note that specific yields can vary based on the scale of the reaction and the purity of the reagents used.

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Nitrosation of Thymol | Thymol, NaNO₂, HCl | ~69% (analogous reaction) |

| 2 | Reduction of 4-Nitrosothymol | 4-Nitrosothymol, Na₂S₂O₄ | High (qualitative) |

Note: The yield for the nitrosation step is based on an analogous reaction for the nitrosation of phenol. Specific yields for the nitrosation of thymol and the subsequent reduction of 4-nitrosothymol would need to be determined experimentally.

Experimental Workflow Visualization

The logical flow of the experimental procedure can be visualized as follows:

This technical guide provides a foundational understanding of the synthesis of this compound. For researchers and drug development professionals, this information serves as a starting point for the laboratory-scale preparation of this important chemical intermediate. It is recommended that all procedures be carried out with appropriate safety precautions in a well-ventilated fume hood.

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-isopropyl-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Amino-2-isopropyl-5-methylphenol (CAS Number: 1128-28-5). Due to the limited availability of experimentally determined data for this specific compound, this guide also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters for phenolic compounds. Furthermore, this document includes visualizations of a general experimental workflow for physicochemical characterization and a representative synthesis of a structurally related compound to meet the needs of researchers in drug discovery and development.

Introduction

This compound, also known by its IUPAC name 4-amino-5-methyl-2-propan-2-ylphenol, is an aromatic organic compound containing both a phenol and an amine functional group.[1] Its structural similarity to thymol, a well-studied natural monoterpenoid phenol, suggests potential biological activities of interest. A thorough understanding of its physicochemical properties is fundamental for any research and development activities, including formulation, toxicology, and pharmacology studies. This guide aims to consolidate the available data and provide practical methodologies for its experimental characterization.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly available literature and databases. The following table summarizes the available computed and limited experimental data.

| Property | Value | Data Type | Source |

| IUPAC Name | 4-amino-5-methyl-2-propan-2-ylphenol | N/A | PubChem[1] |

| CAS Number | 1128-28-5 | N/A | PubChem[1] |

| Molecular Formula | C₁₀H₁₅NO | N/A | PubChem[1] |

| Molecular Weight | 165.23 g/mol | Computed | PubChem[1] |

| Melting Point | Not Available | Experimental | Various[2] |

| Boiling Point | Not Available | Experimental | Various[2] |

| Solubility | Not Available | Experimental | N/A |

| logP (Octanol-Water Partition Coefficient) | 2.6 | Computed | PubChem[1] |

| pKa (Acid Dissociation Constant) | Not Available | Experimental | N/A |

| Topological Polar Surface Area | 46.3 Ų | Computed | PubChem[1] |

Experimental Protocols for Physicochemical Characterization

Given the absence of specific experimental data for this compound, the following are detailed, generalized protocols for determining the key physicochemical properties of phenolic compounds.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

Finely powder a small amount of the crystalline sample using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if unknown, a preliminary rapid heating can be performed to find an approximate range).

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[3][4][5]

-

For a pure compound, the melting range should be narrow (0.5-2°C).

-

Determination of Boiling Point

The boiling point provides information about the volatility of a liquid compound.

-

Apparatus: Thiele tube or a small test tube with a side arm, capillary tube (sealed at one end), thermometer, heating source (e.g., Bunsen burner or heating mantle), and heat-transfer fluid (e.g., mineral oil).

-

Procedure:

-

Place a small amount of the liquid sample into the test tube.

-

Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heat the Thiele tube or oil bath gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat source.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[6][7][8][9][10]

-

Determination of Aqueous Solubility

Solubility is a crucial parameter for drug development, affecting absorption and distribution.

-

Apparatus: Test tubes, vortex mixer, analytical balance, centrifuge, spectrophotometer or HPLC.

-

Procedure (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of water in a test tube.

-

Tightly seal the test tube and agitate it at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully remove an aliquot of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry or HPLC with a standard calibration curve.[11][12][13][14]

-

Determination of pKa

The acid dissociation constant (pKa) is critical for understanding the ionization state of a compound at different pH values.

-

Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes, volumetric flasks, and a set of buffers with a range of pH values.

-

Procedure (Spectrophotometric Method):

-

Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of solutions with the same concentration of the compound in different buffers covering a pH range that brackets the expected pKa.

-

Record the UV-Vis absorption spectrum for each solution.

-

The phenol and phenolate forms of the compound will have different absorption spectra. Identify a wavelength where the difference in absorbance between the two forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the solutions.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to a 50:50 mixture of the protonated and deprotonated forms.[15][16]

-

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a novel compound.

Caption: General workflow for physicochemical characterization.

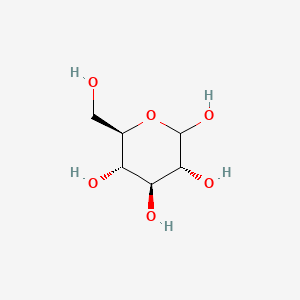

Representative Synthesis of a Related Phenolic Compound

Caption: Synthesis of a related phenolic compound.

Signaling Pathways and Biological Activity

Currently, there is no published research detailing specific signaling pathways modulated by this compound. However, a study on the structurally related compound, 4-piperidinomethyl-2-isopropyl-5-methylphenol, demonstrated its activity as a scavenger of superoxide radicals and an inhibitor of L-type Ca2+ channels. This suggests that compounds with this core phenolic structure may possess antioxidant and ion channel modulating properties, which are areas for future investigation.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound and provided a framework of generalized experimental protocols for its comprehensive characterization. The provided visualizations of a characterization workflow and a representative synthesis offer practical tools for researchers. While the biological activity of this specific compound remains to be elucidated, the properties of structurally similar molecules suggest that it may be a candidate for further investigation in drug discovery programs, particularly in areas related to oxidative stress and ion channel modulation. Further experimental work is crucial to fully characterize this compound and unlock its potential applications.

References

- 1. This compound | C10H15NO | CID 70781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. chem.ws [chem.ws]

- 15. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 16. web.pdx.edu [web.pdx.edu]

An In-depth Technical Guide to 4-Amino-2-isopropyl-5-methylphenol (CAS: 1128-28-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-isopropyl-5-methylphenol, a substituted phenolic compound, holds significant potential for research and development in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization. Drawing upon data from structurally related analogs, this document also explores its potential biological activities, including antioxidant, antimicrobial, and ion channel modulation, offering a foundation for future investigations. Detailed experimental protocols and data are presented to facilitate further research and application development.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₁₀H₁₅NO.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1128-28-5 | [1] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Melting Point | 138 °C | Alfa Chemistry |

| Boiling Point | 304.6 °C at 760 mmHg | Alfa Chemistry |

| Density | 1.055 g/cm³ | Alfa Chemistry |

| InChI Key | RGRUKJFIPJHWNL-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)C1=C(O)C=C(C)C(=C1)N | Chemical Synthesis Database |

Synthesis and Purification

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below. This proposed workflow provides a logical sequence for the preparation of the target compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A General Method for Reduction of a Nitro-Substituted Phenol

The following is a generalized protocol for the reduction of a nitroaromatic compound to an arylamine, which can be adapted for the synthesis of this compound from its nitro precursor.

-

Dissolution: Dissolve the nitro-substituted phenol in a suitable solvent, such as ethanol or acetic acid.

-

Addition of Reducing Agent: Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up:

-

If using Sn/HCl, neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent.

-

If using catalytic hydrogenation, filter off the catalyst.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) to yield the pure aminophenol.

Analytical Characterization

The identity and purity of this compound can be confirmed using a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.

-

Column: C18 stationary phase.

-

Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

This method is adaptable for both analytical purity determination and for preparative isolation of the compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the chemical structure of the molecule. While specific spectral data for this compound is not publicly available, the expected chemical shifts and splitting patterns can be predicted based on its structure.

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), can confirm the molecular weight of the compound (165.23 g/mol ).

Potential Biological Activities and Mechanisms of Action

Direct experimental data on the biological activity of this compound is limited. However, the activities of its close structural analogs provide strong indications of its potential pharmacological profile.

Antioxidant and Superoxide Scavenging Activity

Phenolic compounds are well-known antioxidants. The presence of the hydroxyl and amino groups on the aromatic ring of this compound suggests it may act as a free radical scavenger. A derivative, 4-Piperidinomethyl-2-isopropyl-5-methylphenol (THPI), has been shown to be a scavenger of superoxide radicals.[2] This activity is likely due to the ability of the phenol group to donate a hydrogen atom to stabilize free radicals.

Caption: Postulated antioxidant mechanism of this compound.

Antimicrobial Activity

The structural analog, 4-Chloro-2-Isopropyl-5-Methylphenol, has demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).[3][4] This suggests that this compound may also possess antibacterial properties. The mechanism of action for phenolic antimicrobials often involves disruption of the bacterial cell membrane and inhibition of essential enzymes.

Ion Channel Modulation

The derivative THPI has been found to inhibit voltage-dependent L-type Ca²⁺ channels.[2] This inhibition of calcium influx could have various downstream effects on cellular signaling and function. It is plausible that this compound could also interact with ion channels, a hypothesis that warrants experimental investigation.

Caption: Potential mechanism of L-type calcium channel inhibition.

Experimental Protocols for Biological Evaluation

Based on the activities of its analogs, the following experimental workflows are proposed to evaluate the biological profile of this compound.

In Vitro Antioxidant Activity Assay (DPPH Assay)

A common method to assess antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Prepare a working solution of DPPH in ethanol.

-

Assay: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compound against various microbial strains can be determined using the broth microdilution method.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37 °C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a compound with a promising, yet largely unexplored, potential for various applications. Its structural similarity to known bioactive molecules suggests that it may possess valuable antioxidant, antimicrobial, and ion channel modulatory properties. This technical guide provides a foundational resource for researchers and drug development professionals to initiate and advance the study of this intriguing molecule. The provided experimental protocols and data summaries are intended to facilitate the design of future investigations into its synthesis, characterization, and biological evaluation. Further research is warranted to fully elucidate the therapeutic and industrial potential of this compound.

References

- 1. This compound | C10H15NO | CID 70781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of 4-piperidinomethyl-2-isopropyl-5-methylphenol on oxidative stress and calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Amino-2-isopropyl-5-methylphenol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-isopropyl-5-methylphenol, a substituted phenolic compound with potential applications in pharmaceutical and chemical research. While detailed experimental data for this specific molecule is limited in published literature, this document consolidates available information, including its chemical identity, computed properties, and safety data. Furthermore, a plausible synthetic route is detailed, derived from established chemical methodologies for analogous compounds. Potential biological activities are also discussed based on the known pharmacology of structurally related molecules such as thymol, carvacrol, and their derivatives. This guide aims to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar chemical entities.

Chemical Identity and Properties

This compound, with the IUPAC name 4-amino-5-methyl-2-propan-2-ylphenol , is an aromatic organic compound.[1] Its chemical structure consists of a phenol ring substituted with an amino group, an isopropyl group, and a methyl group.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-amino-5-methyl-2-propan-2-ylphenol | PubChem[1] |

| CAS Number | 1128-28-5 | PubChem[1] |

| Molecular Formula | C₁₀H₁₅NO | PubChem[1] |

| Molecular Weight | 165.23 g/mol | PubChem[1] |

| Canonical SMILES | CC1=C(C(=CC=C1O)C(C)C)N | |

| InChI Key | RGRUKJFIPJHWNL-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

| XLogP3 | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Plausible Experimental Protocol for Synthesis

Step 1: Nitrosation of Thymol

This step introduces a nitroso group at the para position to the hydroxyl group, which is a highly activating ortho-, para-director.

-

Reaction: 2-isopropyl-5-methylphenol is reacted with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a mineral acid), to yield 4-nitroso-2-isopropyl-5-methylphenol.

-

Detailed Protocol:

-

Dissolve thymol (1 equivalent) in a suitable solvent, such as a mixture of ethanol and water, in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water to the thymol solution while maintaining the low temperature.

-

Carefully add a dilute mineral acid, such as hydrochloric acid, dropwise to the reaction mixture. The pH should be maintained in the acidic range to generate nitrous acid.

-

Stir the reaction mixture at 0-5 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product, 4-nitroso-2-isopropyl-5-methylphenol, may precipitate out of the solution. The solid can be collected by filtration, washed with cold water, and dried.

-

Step 2: Reduction of 4-nitroso-2-isopropyl-5-methylphenol

The nitroso group is then reduced to a primary amine to yield the final product.

-

Reaction: The intermediate, 4-nitroso-2-isopropyl-5-methylphenol, is reduced using a suitable reducing agent. A common and effective method is catalytic hydrogenation.

-

Detailed Protocol:

-

In a hydrogenation vessel, dissolve the crude 4-nitroso-2-isopropyl-5-methylphenol from the previous step in a suitable solvent, such as methanol or ethanol.

-

Add a catalytic amount of a hydrogenation catalyst, for example, 5% Palladium on carbon (Pd/C).

-

Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically monitored by the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

The solvent is then removed from the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product with high purity.

-

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, an isopropyl group, a methyl group, an amine group, and a hydroxyl group. The chemical shifts and splitting patterns would be characteristic of the proposed structure. |

| ¹³C NMR | Resonances for the different carbon atoms in the aromatic ring, the isopropyl group, and the methyl group. |

| FT-IR | Characteristic absorption bands for O-H and N-H stretching (in the range of 3200-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (165.23 g/mol ). PubChem lists major mass spectrometry peaks at m/z 165, 151, and 150.[1] |

Safety and Handling

Based on available safety data for this compound and its hydrochloride salt, this compound should be handled with care.

-

Hazards: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause severe skin burns and eye damage and is harmful to aquatic life.

-

Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Potential Biological Activities and Signaling Pathways

While there is a lack of direct pharmacological studies on this compound, its structural similarity to well-characterized monoterpenoid phenols like thymol and carvacrol allows for informed hypotheses about its potential biological activities.

Antimicrobial and Anti-biofilm Activity

Thymol and its derivatives are known for their broad-spectrum antimicrobial properties. A chlorinated analog, 4-chloro-2-isopropyl-5-methylphenol, has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), including the inhibition of biofilm formation.[3] The proposed mechanism for such compounds often involves the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and dissipation of the proton motive force.

Caption: Proposed antimicrobial mechanism of action.

Antioxidant and Anti-inflammatory Effects

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring is key to this activity. Structurally related compounds like carvacrol (5-isopropyl-2-methylphenol) have been shown to possess potent antioxidant and anti-inflammatory effects.[4] These effects are often mediated through the modulation of signaling pathways such as the Nrf2/HO-1 pathway, which is a major regulator of cellular antioxidant responses, and the inhibition of pro-inflammatory cytokines.

Caption: Potential antioxidant signaling pathway.

Conclusion and Future Directions

This compound represents an interesting chemical scaffold with potential for further investigation, particularly in the fields of medicinal chemistry and drug discovery. While experimental data on this compound is scarce, this guide provides a solid foundation for its synthesis and potential biological evaluation. Future research should focus on executing the proposed synthesis, thoroughly characterizing the compound, and performing in vitro and in vivo studies to validate the hypothesized antimicrobial, antioxidant, and anti-inflammatory activities. Such studies would be invaluable in determining the therapeutic potential of this and other related aminophenol derivatives.

References

- 1. This compound | C10H15NO | CID 70781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 4-Amino-2-isopropyl-5-methylphenol

Disclaimer: Publicly available, detailed experimental data and biological pathway information for 4-Amino-2-isopropyl-5-methylphenol is limited. To provide a comprehensive technical guide as requested, this document includes data for the structurally related and extensively studied compound, thymol (2-isopropyl-5-methylphenol), for comparative purposes. All data presented for thymol is clearly labeled as such.

Introduction

This compound is a substituted aromatic compound belonging to the class of aminophenols. Its structure, featuring an amino group, a hydroxyl group, an isopropyl group, and a methyl group attached to a benzene ring, suggests potential applications in chemical synthesis and medicinal chemistry. The arrangement of these functional groups can significantly influence its chemical reactivity, physical properties, and biological activity. This guide provides a detailed overview of its molecular structure and, where data is available, its physicochemical properties. Due to the scarcity of specific experimental data for this compound, information on the closely related molecule, thymol, is included to offer insights into the potential characteristics of the core structure.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a phenol ring substituted with four different functional groups.

Caption: 2D structure of this compound.

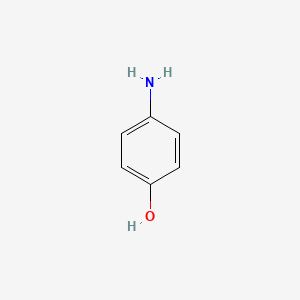

For comparison, the structure of thymol is presented below.

Caption: 2D structure of Thymol (2-isopropyl-5-methylphenol).

Chemical Identifiers

| Identifier | This compound | Thymol (for comparison) |

| IUPAC Name | 4-amino-5-methyl-2-propan-2-ylphenol[1] | 5-Methyl-2-(propan-2-yl)phenol |

| CAS Number | 1128-28-5[1] | 89-83-8 |

| Molecular Formula | C10H15NO[1] | C10H14O |

| Molecular Weight | 165.23 g/mol [1] | 150.22 g/mol |

| InChI Key | RGRUKJFIPJHWNL-UHFFFAOYSA-N[2] | MGSRCZKZVOBKFT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1N)C(C)C)O | CC1=CC(=C(C=C1)O)C(C)C |

Physicochemical Properties

| Property | This compound (Computed) | Thymol (Experimental) |

| Topological Polar Surface Area | 46.3 Ų[1] | 20.23 Ų |

| Melting Point | Not available | 49-51 °C |

| Boiling Point | Not available | 232.9 °C |

| Solubility in Water | Not available | 0.9 g/L at 25 °C |

Experimental Protocols

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in publicly accessible literature. However, a plausible synthetic route can be inferred from general organic chemistry principles, likely involving the nitration of thymol followed by the reduction of the nitro group to an amine.

Hypothetical Synthesis Workflow:

Caption: Plausible synthetic route to this compound.

A general procedure for the synthesis of related aminophenols involves the following steps:

-

Nitration of the corresponding phenol: The starting phenol (in this case, thymol) is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature to introduce a nitro group onto the aromatic ring.

-

Reduction of the nitro group: The resulting nitrophenol is then subjected to a reduction reaction to convert the nitro group (-NO2) into an amino group (-NH2). Common reducing agents for this transformation include catalytic hydrogenation (e.g., hydrogen gas with a palladium-on-carbon catalyst) or metal-acid combinations (e.g., tin or iron in the presence of hydrochloric acid).

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to remove any unreacted starting materials or byproducts.

Spectroscopic Characterization

Specific spectroscopic data for this compound is not available in reviewed literature. The following tables provide predicted data and data for the related compound, thymol.

Predicted ¹H NMR Spectral Data (CDCl₃): (Note: These are estimated chemical shifts and multiplicities.)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~6.5-7.0 | s | Ar-H |

| ~6.0-6.5 | s | Ar-H |

| ~4.5-5.5 | br s | -OH |

| ~3.5-4.5 | br s | -NH₂ |

| ~2.8-3.2 | septet | -CH(CH₃)₂ |

| ~2.1 | s | Ar-CH₃ |

| ~1.2 | d | -CH(CH₃)₂ |

¹³C NMR Spectral Data for Thymol (CDCl₃):

| Chemical Shift (ppm) | Assignment |

| 152.9 | C-OH |

| 136.4 | C-CH(CH₃)₂ |

| 126.6 | Ar-CH |

| 125.7 | Ar-CH |

| 121.9 | C-CH₃ |

| 116.6 | Ar-CH |

| 26.6 | -CH(CH₃)₂ |

| 22.8 | -CH(CH₃)₂ |

| 20.9 | Ar-CH₃ |

IR Spectral Data for Thymol:

| Wavenumber (cm⁻¹) | Assignment |

| ~3250 | O-H stretch (broad) |

| ~2960 | C-H stretch (aliphatic) |

| ~1620, 1580 | C=C stretch (aromatic) |

| ~1290 | C-O stretch |

| ~810 | C-H bend (aromatic) |

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or associated signaling pathways for this compound. However, aminophenol derivatives are known to exhibit a range of biological activities, including antioxidant and antimicrobial properties.

Thymol, the parent compound, is well-known for its antiseptic, antibacterial, and antifungal properties. It is believed to exert its antimicrobial effects by disrupting the cell membrane of microorganisms.

Potential Mechanism of Action for Thymol (Antimicrobial):

Caption: Proposed antimicrobial mechanism of action for thymol.

Conclusion

This compound is a molecule of interest due to its substituted phenol structure. While detailed experimental data is currently lacking in the public domain, this guide has provided a comprehensive overview of its known properties and structure. By including comparative data for the well-characterized analogue, thymol, we can infer potential characteristics and lay the groundwork for future research into the synthesis, characterization, and biological evaluation of this specific aminophenol derivative. Further experimental investigation is necessary to fully elucidate its chemical and biological profile for potential applications in research and development.

References

4-Amino-2-isopropyl-5-methylphenol spectral data (NMR, IR, Mass Spec)

An in-depth guide to the spectral analysis of 4-Amino-2-isopropyl-5-methylphenol, intended for researchers, scientists, and professionals in drug development. This document provides predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, alongside available experimental Mass Spectrometry (MS) data. Detailed experimental protocols for each technique are also presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, based on its chemical structure and typical chemical shift values.

Predicted ¹H NMR Spectral Data

| Assigned Protons | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| Phenolic -OH | 4.5 - 5.5 | Broad Singlet | 1H |

| Aromatic -H | 6.6 | Singlet | 1H |

| Aromatic -H | 6.4 | Singlet | 1H |

| Amine -NH₂ | 3.4 | Broad Singlet | 2H |

| Isopropyl -CH | 3.1 | Septet | 1H |

| Methyl (Aromatic) -CH₃ | 2.1 | Singlet | 3H |

| Isopropyl -CH₃ | 1.2 | Doublet | 6H |

Predicted ¹³C NMR Spectral Data

| Assigned Carbon | Predicted Chemical Shift (δ) [ppm] |

| C-OH | 148 |

| C-NH₂ | 138 |

| C-isopropyl | 132 |

| C-methyl | 122 |

| Aromatic CH | 118 |

| Aromatic CH | 115 |

| Isopropyl CH | 27 |

| Isopropyl CH₃ | 23 |

| Aromatic CH₃ | 17 |

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a solid organic compound is as follows:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is then filtered into a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is "locked" to the deuterium signal of the solvent and "shimmed" to optimize its homogeneity.

-

Data Acquisition: For a ¹H spectrum, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio. For a ¹³C spectrum, which is much less sensitive, several thousand scans may be necessary.

-

Data Processing: The accumulated FID is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The table below lists the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| O-H (Phenol) | Stretching | 3200 - 3600 (broad) |

| N-H (Amine) | Stretching | 3300 - 3500 (two bands) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2970 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| C-O (Phenol) | Stretching | 1180 - 1260 |

| C-N (Amine) | Stretching | 1250 - 1335 |

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is as follows:

-

Sample Preparation (KBr Pellet Method): A few milligrams of this compound are finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then compressed in a die under high pressure to form a transparent pellet.

-

Background Spectrum: A spectrum of the empty sample compartment or a pure KBr pellet is recorded as a background.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of the compound can be determined, and its fragmentation pattern can provide structural information.

Experimental Mass Spectrometry Data

The molecular formula of this compound is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol .

Table of Key Mass Spectrometry Fragments:

| m/z (mass-to-charge ratio) | Interpretation |

| 165 | Molecular Ion (M⁺) |

| 150 | [M - CH₃]⁺ |

| 151 | [M - CH₂]⁺ |

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is:

-

Sample Preparation and Injection: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared. A small volume (typically 1 µL) is injected into the gas chromatograph.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column, which separates the compound from any impurities.

-

Ionization (Electron Ionization - EI): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded by a high-energy electron beam. This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺), which can then fragment.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

The Diverse Biological Activities of Aminophenol Derivatives: A Technical Guide for Researchers

An in-depth exploration of the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of aminophenol derivatives, complete with experimental protocols and mechanistic insights for drug discovery and development.

Aminophenol derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their inherent chemical structure, featuring both an amino and a hydroxyl group attached to a benzene ring, provides a unique scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the significant biological activities of aminophenol derivatives, supported by quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

The antioxidant capacity of aminophenol derivatives is a cornerstone of their therapeutic potential, primarily attributed to the electron-donating nature of the amino and hydroxyl groups. These functional groups can readily donate a hydrogen atom to neutralize free radicals, thereby interrupting the cascade of oxidative damage implicated in numerous pathological conditions.

The antioxidant efficacy of these compounds is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The potency is typically expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies greater antioxidant activity.

Table 1: Antioxidant Activity of Selected Aminophenol Derivatives

| Compound/Derivative | Assay | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

| o-aminophenol derivative 6a | DPPH (SC50) | 18.95 | Ascorbic Acid | 12.60 |

| o-aminophenol derivative 6b | DPPH (SC50) | 21.45 | Ascorbic Acid | 12.60 |

| o-aminophenol derivative 6c | DPPH (SC50) | 23.80 | Ascorbic Acid | 12.60 |

| o-aminophenol derivative 6d | DPPH (EC50) | 4.00 | Quercetin | 9.8 |

| o-aminophenol derivative 6g | DPPH (EC50) | 11.25 | Quercetin | 9.8 |

| N-Formyl-2-aminophenol | DPPH | 3.23 | - | - |

| Azo derivative of 4-aminophenol | DPPH | Good Activity | - | - |

SC50 and EC50 are analogous to IC50, representing the concentration for 50% scavenging or effect. Data compiled from multiple sources.[1][2][3]

Mechanism of Antioxidant Action and the Nrf2 Pathway

Aminophenol derivatives exert their antioxidant effects not only through direct radical scavenging but also by activating endogenous antioxidant defense mechanisms. A key signaling pathway involved is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophiles, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[4][5][6]

Anti-inflammatory Activity: Soothing the Fires of Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Aminophenol derivatives have demonstrated significant anti-inflammatory properties, often linked to their ability to modulate key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

A common method to assess anti-inflammatory activity in vitro is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response, leading to the production of high levels of NO by inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified using the Griess reagent.

Another in vitro method involves the inhibition of protein denaturation. Since denaturation of proteins is a well-documented cause of inflammation, the ability of a compound to prevent this process is a measure of its anti-inflammatory potential.[7][8]

Table 2: Anti-inflammatory Activity of Selected Aminophenol Derivatives

| Compound/Derivative | Assay | Cell Line | IC50 Value (µM) |

| Dimethylaminophenyl analogue 1s | NO Inhibition | RAW 264.7 | 7.1 |

| Morpholine analogue 7y | NO Inhibition | BV2 | 4.71 |

| Chrysamide B | NO Inhibition | RAW 264.7 | 0.010 |

| Compound 7 (Quercetin) | NO Inhibition | RAW 264.7 | 12.0 |

| Compound 9 (Apigenin) | NO Inhibition | RAW 264.7 | 7.6 |

Data compiled from multiple sources indicating the potential of various compounds, including aminophenol-related structures, to inhibit nitric oxide production.[3][9]

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS, and initiates their transcription.[10][11]

Aminophenol derivatives, particularly Schiff bases, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway. This can occur at various points, such as by preventing the phosphorylation and degradation of IκB or by blocking the nuclear translocation of the p65 subunit of NF-κB.[12]

Anticancer Activity: A Targeted Approach to Cell Death

The development of novel anticancer agents is a critical area of research, and aminophenol derivatives have shown considerable promise in this regard. Their antiproliferative and pro-apoptotic effects have been demonstrated against a variety of cancer cell lines.

The cytotoxicity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The IC50 value represents the concentration of the compound that reduces the viability of the cancer cells by 50%.

Table 3: Cytotoxic Activity of Selected Aminophenol Derivatives

| Compound/Derivative | Cell Line | IC50 Value (µg/mL) |

| o-aminophenol derivative 6b | KB | 32.0 |

| o-aminophenol derivative 6c | KB | 45.31 |

| o-aminophenol derivative 6f | KB | 74.94 |

| o-aminophenol derivative 6i | HepG2 | 29.46 |

| o-aminophenol derivative 6i | A549 | 71.29 |

| o-aminophenol derivative 6i | MCF7 | 80.02 |

KB: Human oral cancer cell line; HepG2: Human liver cancer cell line; A549: Human lung cancer cell line; MCF7: Human breast cancer cell line. Data from a study on o-aminophenol derivatives.[1]

Modulation of MAPK and PI3K/Akt Signaling Pathways

The anticancer activity of aminophenol derivatives is often mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

The MAPK pathway is a crucial signaling cascade that transmits signals from the cell surface to the nucleus, regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is a common feature of many cancers. Certain aminophenol derivatives, such as a 4-aminophenol-1,3,4-oxadiazole derivative, have been shown to induce apoptosis in cancer cells by targeting components of the MAPK pathway, such as p38 MAPK.[13][14]

The PI3K/Akt pathway is a central signaling pathway that promotes cell survival and proliferation. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth and resistance to apoptosis. Synthetic aminophenol derivatives have been developed that can inhibit the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis in cancer cells.[1][15] Inhibition of Akt prevents the phosphorylation and inactivation of pro-apoptotic proteins like Bad, and can also lead to the activation of caspases, the executioners of apoptosis.

Antimicrobial Activity: Combating Microbial Threats

The rise of antibiotic resistance has created an urgent need for the development of new antimicrobial agents. Aminophenol derivatives, particularly Schiff bases and their metal complexes, have demonstrated promising activity against a range of pathogenic bacteria and fungi.[13][16][17]

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of a microorganism. The agar well diffusion method is a common preliminary screening technique.

Table 4: Antimicrobial Activity of Selected Aminophenol Derivatives

| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) |

| o-nitrophenol derivatives | Gram (-) and Gram (+) bacteria, fungi | 100 - 200 |

| 4-aminophenol Schiff base (S-1) | S. aureus | Zone of inhibition: 14.18 mm at 1 mg/mL |

| 4-aminophenol Schiff base (S-2) | S. aureus, M. luteus | Best results among tested compounds |

| 4-aminophenol Schiff base (S-5) | S. cerevisiae | More active than Nystatin |

| Azo derivative of 4-aminophenol | E. coli, S. sonnei, S. pyrogenes, S. aureus, N. gonorrhoea | Good antibacterial activity |

Data compiled from multiple sources.[1][3][4]

The antimicrobial mechanism of aminophenol derivatives is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with DNA replication. The formation of metal complexes with aminophenol Schiff bases can enhance their antimicrobial activity, likely due to increased lipophilicity, which facilitates their transport across microbial cell membranes.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: This assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The reduction of the violet-colored DPPH solution to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

-

Preparation of Test Samples: Dissolve the aminophenol derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare serial dilutions to obtain a range of concentrations.

-

Assay:

-

In a 96-well microplate, add 100 µL of the test sample solution to each well.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, add 100 µL of the solvent instead of the test sample.

-

For the blank, add 100 µL of the solvent and 100 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the aminophenol derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compounds).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.

Agar Well Diffusion Method for Antimicrobial Activity

Principle: This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.

-

Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.

-

Well Preparation: Aseptically create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.

-

Sample Application: Add a defined volume (e.g., 50-100 µL) of the aminophenol derivative solution (at a known concentration) into each well. Also, include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Griess Assay for Nitric Oxide (NO) Inhibition

Principle: This assay quantifies the amount of nitrite (a stable metabolite of NO) in a solution. The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Procedure:

-

Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the aminophenol derivatives for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours to induce NO production.

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction:

-

In a new 96-well plate, add 50 µL of the cell supernatant to each well.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

-

Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Conclusion

Aminophenol derivatives represent a rich and versatile scaffold for the development of new therapeutic agents. Their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, make them attractive candidates for further investigation. The ability of these compounds to modulate key signaling pathways such as Nrf2, NF-κB, MAPK, and PI3K/Akt provides a mechanistic basis for their observed effects and offers opportunities for the rational design of more potent and selective drug candidates. The experimental protocols provided in this guide serve as a practical resource for researchers to evaluate the biological potential of novel aminophenol derivatives and contribute to the advancement of drug discovery and development in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Protocol Griess Test [protocols.io]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]

- 14. Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Genesis of a Versatile Class of Compounds: A Technical Guide to the Discovery and History of Substituted Phenols

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and history of substituted phenols, a class of compounds that has played a pivotal role in the advancement of chemical synthesis, medicine, and industry. Tailored for researchers, scientists, and drug development professionals, this document details the key milestones, scientific breakthroughs, and the evolution of our understanding of these versatile molecules.

The Dawn of Phenolic Chemistry: The Discovery of Carbolic Acid

The story of substituted phenols begins with the isolation of phenol itself. In 1834, the German chemist Friedlieb Ferdinand Runge, while experimenting with coal tar, a byproduct of coke production, isolated a substance he named "Karbolsäure" (coal-oil-acid), which we now know as phenol.[1][2] Runge's work laid the foundation for the entire field of phenolic chemistry.[1] His discoveries were not limited to phenol; he also identified other important compounds from coal tar, including aniline.[2]

The true structural nature of phenol as a hydroxyl-substituted benzene ring was elucidated in the following decades, paving the way for the systematic study of its derivatives. The initial applications of phenol were revolutionary, most notably its use as an antiseptic by Sir Joseph Lister in the 1860s. Lister's pioneering work in antiseptic surgery, using carbolic acid to sterilize surgical instruments and clean wounds, dramatically reduced mortality rates from infections and transformed medical practice.

The Rise of Substituted Phenols: Cresols, Chlorophenols, and Nitrophenols

Following the discovery of phenol, chemists began to explore its reactivity, leading to the synthesis and isolation of a vast array of substituted phenols. These derivatives, with functional groups attached to the aromatic ring, exhibited a wide range of new and useful properties.

Cresols: The Methylated Phenols

Cresols, or methylphenols, were also initially discovered as components of coal tar.[3] There are three isomers of cresol: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol), which differ in the position of the methyl group on the phenol ring.[4] The separation of these isomers from the complex mixture of coal tar presented a significant challenge to early chemists due to their very similar boiling points.[5] Early methods for their separation relied on techniques like fractional distillation and chemical methods such as dissociation extraction, which exploits the slight differences in the acidity of the isomers.[5][6] The development of chromatographic techniques in the 20th century provided more efficient methods for their separation and analysis.[7][8]

Chlorophenols: Halogenated Derivatives with Potent Biological Activity

The chlorination of phenol yields a series of compounds known as chlorophenols, with one or more chlorine atoms attached to the benzene ring.[9] The synthesis of chlorophenols can be achieved by the direct electrophilic halogenation of phenol with chlorine.[9] The position and number of chlorine atoms significantly influence the chemical and toxicological properties of these compounds.

One of the most historically significant chlorophenols is pentachlorophenol (PCP). First introduced in the 1930s, PCP became a widely used heavy-duty wood preservative, protecting utility poles, railroad ties, and other timber structures from fungal decay and insect attack.[10] Its production involves the chlorination of phenol at high temperatures.[11] However, due to its toxicity and persistence in the environment, the use of PCP has been increasingly restricted.

Nitrophenols: From Dyes to Explosives

The nitration of phenol gives rise to nitrophenols, a class of compounds with a rich and explosive history. The reaction of phenol with nitric acid can yield ortho- and para-nitrophenol.[12]

A particularly notable nitrophenol is 2,4,6-trinitrophenol, more commonly known as picric acid. The synthesis of picric acid was first achieved in 1771 by Peter Woulfe, who treated indigo with nitric acid.[13] Later, in the 1840s, it was synthesized from phenol.[13] Initially used as a yellow dye, the explosive properties of picric acid were recognized in the late 19th century, and it became a primary military explosive, used extensively in artillery shells during World War I.[14][15]

Quantitative Data on Substituted Phenols

The physical and chemical properties of substituted phenols are crucial for understanding their behavior and for their application in various fields. The following tables summarize key quantitative data for a selection of important substituted phenols.

| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water (g/L) | pKa |

| o-Cresol | C₇H₈O | 108.14 | 30.9 | 191 | 25 | 10.3 |

| m-Cresol | C₇H₈O | 108.14 | 11.5 | 202 | 24 | 10.1 |

| p-Cresol | C₇H₈O | 108.14 | 34.8 | 202 | 19 | 10.26 |

| 2-Chlorophenol | C₆H₅ClO | 128.56 | 9 | 175 | 28.5 | 8.48 |

| 4-Chlorophenol | C₆H₅ClO | 128.56 | 43 | 220 | 27.1 | 9.38 |

| 2,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 45 | 210 | 4.5 | 7.85 |

| 2-Nitrophenol | C₆H₅NO₃ | 139.11 | 45 | 216 | 2.1 | 7.23 |

| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 114 | 279 | 16 | 7.15 |

| Picric Acid | C₆H₃N₃O₇ | 229.10 | 122.5 | explodes > 300 | 14 | 0.38 |

| Pentachlorophenol | C₆Cl₅OH | 266.34 | 190 | 310 | 0.014 | 4.74 |

Table 1: Physicochemical Properties of Selected Substituted Phenols.

| Compound | Oral LD₅₀ (rat, mg/kg) |

| Phenol | 317 |

| o-Cresol | 121 |

| m-Cresol | 242 |

| p-Cresol | 207 |

| 2-Chlorophenol | 670 |

| 4-Chlorophenol | 670 |

| 2,4-Dichlorophenol | 580 |

| 2-Nitrophenol | 330 |

| 4-Nitrophenol | 250 |

| Picric Acid | 200 |

| Pentachlorophenol | 27 |

Table 2: Acute Oral Toxicity of Selected Substituted Phenols in Rats.

Experimental Protocols for the Synthesis of Key Substituted Phenols

The following sections provide detailed methodologies for the laboratory synthesis of historically and industrially significant substituted phenols.

Synthesis of p-Nitrophenol from Phenol

Reaction: C₆H₅OH + HNO₃ → C₆H₄(NO₂)OH + H₂O

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, dissolve 10 g of phenol in 20 mL of glacial acetic acid.

-

Cool the mixture in an ice bath to below 5 °C.

-

Slowly add a mixture of 10 mL of concentrated nitric acid and 10 mL of glacial acetic acid dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stand at room temperature for one hour.

-

Pour the reaction mixture into 200 mL of cold water. A yellow solid will precipitate.

-

Filter the crude product and wash it with cold water.

-

Recrystallize the solid from hot water to obtain pure p-nitrophenol. The ortho-isomer can be separated from the para-isomer by steam distillation, as o-nitrophenol is more volatile.[16]

Synthesis of 2,4-Dichlorophenol from Phenol

Reaction: C₆H₅OH + 2Cl₂ → C₆H₃Cl₂OH + 2HCl

Procedure:

-

In a three-necked flask fitted with a mechanical stirrer, a gas inlet tube, and a reflux condenser, place 9.4 g of phenol.

-

Gently heat the phenol until it melts.

-